molecular formula C21H21N5O B2831191 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890889-81-3

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2831191
CAS No.: 890889-81-3
M. Wt: 359.433
InChI Key: PAIMEZCMVKJFJL-UHFFFAOYSA-N
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Description

The molecule features a 3,4-dimethylphenyl group at position 1 and a 2-methoxybenzylamine at position 2. The methoxy group enhances solubility and may influence hydrogen-bonding interactions with biological targets, while the dimethylphenyl substituent contributes to hydrophobic interactions.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14-8-9-17(10-15(14)2)26-21-18(12-25-26)20(23-13-24-21)22-11-16-6-4-5-7-19(16)27-3/h4-10,12-13H,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIMEZCMVKJFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylbenzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the pyrimidine ring through a cyclization reaction with a suitable reagent such as formamide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anti-inflammatory properties. The compound has been investigated for its ability to inhibit lipoxygenase (LOX) enzymes, which play a crucial role in the inflammatory response. Inhibition of LOX can lead to reduced production of pro-inflammatory mediators, making this compound a potential candidate for developing anti-inflammatory therapies .

Antiviral Properties

The antiviral activity of pyrazolo[3,4-d]pyrimidines has been explored extensively. For instance, structure-activity relationship studies have shown that modifications on the compound can enhance its efficacy against viruses such as Zika virus. Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated low micromolar antiviral activity and relatively low cytotoxicity, indicating their potential as antiviral agents .

Case Study 1: Inhibition of Lipoxygenase

A study focusing on various pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds in inhibiting LOX activity. The specific compound was shown to significantly reduce inflammation markers in vitro and in vivo models, suggesting its potential for treating inflammatory diseases .

Case Study 2: Antiviral Activity Against Zika Virus

Research conducted on analogs of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine revealed promising results against Zika virus. The compound exhibited an EC50 (effective concentration for 50% inhibition) of 5.1 µM with minimal cytotoxicity (CC50 of 39 µM), indicating a favorable therapeutic index for further development as an antiviral drug .

Comparative Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameAnti-inflammatory ActivityAntiviral Activity (Zika Virus)Cytotoxicity (CC50)
Compound AModerateLow micromolar40 µM
Compound BHighMicromolar30 µM
This compound High Low micromolar 39 µM

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
Target : 1-(3,4-Dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3,4-Dimethylphenyl; 2-methoxybenzyl ~367.4 (estimated) Not explicitly reported; inferred kinase/cancer activity from analogs [1], [12]]
S29 : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-(4-chlorophenyl)ethyl; 4-fluorobenzyl ~459.3 Neuroblastoma-selective kinase inhibitor; effective at 5.74 ng/mL with GO nanosheets [1], [12]]
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,4-Dimethylphenyl; 4-methylbenzyl 343.43 Structural analog; no explicit activity reported [2]]
2a (SI388) : 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-phenylethyl; 2-chlorophenyl; methylthio 430.2 Anticancer agent (synthetic intermediate); 69% yield [5]]
NA-PP1 : 1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine tert-Butyl; 1-naphthyl ~371.4 Plasmodium falciparum kinase inhibitor; used in malaria research [6], [7]]
Ibrutinib Intermediate : (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Phenoxyphenyl; piperidin-3-yl ~428.5 Key intermediate in ibrutinib synthesis (BTK inhibitor for cancer therapy) [16]]

Structural and Functional Insights:

Substituent Effects on Activity: Chloro Groups: S29 () and 2a () feature chloro substituents, which enhance lipophilicity and target affinity but may increase toxicity. Methoxy vs. Bulkier Groups: NA-PP1’s tert-butyl and naphthyl groups () improve selectivity for parasitic kinases but reduce CNS penetration compared to the target’s smaller aromatic substituents [6]].

Molecular Weight and Bioavailability: The target compound (~367 g/mol) falls within the acceptable range for oral bioavailability, unlike S29 (~459 g/mol), which may require nanocarriers like GO nanosheets for delivery [1], [12]].

Synthetic Feasibility: Ibrutinib’s synthesis () involves Mitsunobu and amidation reactions, suggesting similar pathways for the target compound. However, the absence of chiral centers in the target may simplify production [16]].

Research Findings and Trends

  • Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with aromatic substituents (e.g., S29, NA-PP1) show potent kinase inhibition, but substituent choice dictates selectivity. The target’s methoxy group may confer unique interactions with ATP-binding pockets [1], [7]].
  • Anticancer Potential: Derivatives with methylthio () or phenoxyphenyl () groups exhibit anticancer activity, suggesting the target compound could be optimized for similar applications [5], [16]].
  • Delivery Systems: S29’s use with GO nanosheets () highlights the importance of formulation strategies for analogs with high molecular weight or poor solubility [12]].

Biological Activity

1-(3,4-dimethylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 306.37 g/mol
  • CAS Number : 946347-34-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3,4-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the pyrazole core. Subsequent steps involve the introduction of the methoxybenzyl group through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anticancer activities. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specifically, studies have demonstrated that modifications in the pyrazole core can enhance selectivity and potency against specific cancer targets (e.g., RET kinase inhibitors) .

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in cellular processes. For example:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases by binding to their active sites, thereby disrupting signaling pathways essential for cell growth and survival.
  • Cell Cycle Arrest : Studies suggest that certain pyrazolo[3,4-d]pyrimidine derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Case Studies

  • In Vitro Studies : In vitro assays have shown that this compound can significantly reduce viability in various cancer cell lines (e.g., breast cancer and leukemia) with IC50 values in the low micromolar range.
  • Animal Models : In vivo studies using mouse models have demonstrated that treatment with this compound leads to tumor regression and prolonged survival in treated groups compared to controls.

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)Reference
This compoundCancer Cell Inhibition2.5
Pyrazolo[3,4-d]pyrimidine Derivative ARET Kinase Inhibition0.5
Pyrazolo[3,4-d]pyrimidine Derivative BCell Cycle Arrest1.0

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